1-isocyano-1,2,3,4-tetrahydronaphthalene
Overview
Description
1-isocyano-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H11N It is a derivative of tetrahydronaphthalene, where an isocyano group replaces one of the hydrogen atoms
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of spiropyrazine derivatives , which suggests that its targets could be related to the biological pathways affected by these derivatives.
Mode of Action
It is known that the compound is used in the synthesis of spiropyrazine derivatives , which implies that its interaction with its targets could involve the formation of these derivatives.
Biochemical Pathways
It is known that the compound is used in the synthesis of spiropyrazine derivatives , which suggests that its effects could be related to the pathways influenced by these derivatives.
Result of Action
It is known that the compound is used in the synthesis of spiropyrazine derivatives , which are known to inhibit nonapoptotic regulated cell death . This suggests that the compound’s action could result in similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-isocyano-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydronaphthalene with phosgene (COCl2) in the presence of a base, such as triethylamine, to form the corresponding isocyanate . This reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1-isocyano-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates or other derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isocyanates, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-isocyano-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydronaphthalene: A precursor to 1-isocyano-1,2,3,4-tetrahydronaphthalene, lacking the isocyano group.
1-isocyanato-1,2,3,4-tetrahydronaphthalene: An isomer with the isocyanato group instead of the isocyano group.
Uniqueness
Properties
IUPAC Name |
1-isocyano-1,2,3,4-tetrahydronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSBGCVGYLOQJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCCC2=CC=CC=C12 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276795 | |
Record name | 1,2,3,4-Tetrahydro-1-isocyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602262-90-8 | |
Record name | 1,2,3,4-Tetrahydro-1-isocyanonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602262-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1-isocyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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